molecular formula C11H13BrN2O2 B1530994 N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 1138442-66-6

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

Cat. No. B1530994
CAS RN: 1138442-66-6
M. Wt: 285.14 g/mol
InChI Key: BZHVFABXPWJRBK-UHFFFAOYSA-N
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Description

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a chemical compound with the molecular formula C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol . It falls within the category of biochemicals used in proteomics research. Although its primary application is not diagnostic or therapeutic, it plays a crucial role in scientific investigations.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide plays a significant role in the field of chemical synthesis, particularly as a fluorescent atom transfer radical polymerization (ATRP) initiator. It was synthesized and analyzed using various spectroscopic methods, demonstrating its efficiency in polymerizing acrylates due to its fluorescent properties (Kulai & Mallet-Ladeira, 2016).

Antimicrobial and Anticonvulsant Activities

Research has also explored the antimicrobial and anticonvulsant potentials of derivatives of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide. For instance, compounds synthesized from the cyclocondensation of 2-bromoacetyl derivatives showed promising results in animal toxicity, analgesic, and anti-inflammatory studies, indicating their potential as anti-inflammatory agents (Thabet et al., 2011). Similarly, derivatives of this compound have been investigated for their anticonvulsant properties, revealing significant potency against generalized seizures, with some isomers surpassing the effectiveness of standard drugs in preclinical models (Idris et al., 2011).

Antimalarial Research

In antimalarial research, derivatives based on the aminoacetamide scaffold, related to N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, have shown low-nanomolar activity against Plasmodium falciparum. These compounds have been identified as potential candidates for further development due to their excellent antimalarial potency and selectivity (Norcross et al., 2019).

Anticancer Applications

The study of N-hydroxy-3-phenyl-2-propenamides, a category closely related to the structural framework of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, has led to the discovery of novel inhibitors of human histone deacetylase (HDAC). These inhibitors have shown potent enzyme inhibition and selective anticancer activity in preclinical models, with some compounds advancing to clinical trials (Remiszewski et al., 2003).

Future Directions

: Santa Cruz Biotechnology

properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-4-3-5-9(6-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVFABXPWJRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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